BenchChemオンラインストアへようこそ!

Alprenolol hydrochloride, (R)-

Beta-adrenoceptor pharmacology Stereoselectivity Eutomer/distomer profiling

(R)-Alprenolol hydrochloride (CAS 15020-61-8), also designated (+)-alprenolol or d-alprenolol hydrochloride, is the dextrorotatory enantiomer of the classic non-selective β-adrenoceptor antagonist alprenolol. As the hydrochloride salt of the (R)-configured stereoisomer, it belongs to the aryloxypropanolamine class of beta-blockers and possesses a molecular weight of 285.81 g/mol with the molecular formula C₁₅H₂₄ClNO₂.

Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
CAS No. 15020-61-8
Cat. No. B1667000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprenolol hydrochloride, (R)-
CAS15020-61-8
Synonyms(+)-Alprenolol hydrochloride;  (+)-H56/28;  Alprenolol hydrochloride, (R)-;  d-Alprenolol hydrochloride
Molecular FormulaC15H24ClNO2
Molecular Weight285.81 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl
InChIInChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m1./s1
InChIKeyRRCPAXJDDNWJBI-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Alprenolol Hydrochloride (CAS 15020-61-8): Chiral Beta-Blocker Reference Standard for Stereochemical Pharmacology


(R)-Alprenolol hydrochloride (CAS 15020-61-8), also designated (+)-alprenolol or d-alprenolol hydrochloride, is the dextrorotatory enantiomer of the classic non-selective β-adrenoceptor antagonist alprenolol. As the hydrochloride salt of the (R)-configured stereoisomer, it belongs to the aryloxypropanolamine class of beta-blockers and possesses a molecular weight of 285.81 g/mol with the molecular formula C₁₅H₂₄ClNO₂ [1]. Unlike the clinically employed racemate, the (R)-enantiomer exhibits profoundly reduced β-adrenoceptor blocking activity—approximately 100-fold lower than its (S)-counterpart—making it a critical tool compound for dissecting stereoselective pharmacology rather than a therapeutic agent [2]. Its value in research procurement lies precisely in this differential activity profile, enabling its use as a negative control enantiomer, a chiral analytical reference standard, and a probe for non-β-adrenoceptor-mediated effects of alprenolol.

Why (R)-Alprenolol Hydrochloride Cannot Be Substituted by Racemic Alprenolol or the (S)-Enantiomer in Research Applications


Procurement decisions involving alprenolol must account for pronounced enantioselectivity in both pharmacodynamic and pharmacokinetic processes. The β-adrenoceptor blocking activity of alprenolol resides almost exclusively in the (S)-(-)-enantiomer, with the (R)-(+)-enantiomer being approximately 100-fold less potent [1]. Furthermore, the two enantiomers exhibit differential binding to human serum proteins, particularly α₁-acid glycoprotein (AGP), leading to stereoselective differences in free drug fractions that are altered in disease states such as renal impairment [2]. Substituting (R)-alprenolol hydrochloride with the racemate or the (S)-enantiomer would confound experimental interpretation in any study designed to isolate non-β-adrenoceptor effects, assess stereoselective protein binding, or validate chiral analytical methods. For researchers requiring a defined stereochemical probe or an enantiopure analytical reference, only the single-isomer (R)-form provides reproducible, interpretable results.

(R)-Alprenolol Hydrochloride: Quantitative Comparative Evidence for Differentiated Research Utility


Beta-Adrenoceptor Blocking Activity: (R)-Alprenolol is 100-Fold Less Potent than (S)-Alprenolol

The (R)-enantiomer of alprenolol exhibits approximately 100-fold lower activity at β-adrenoceptors than the (S)-enantiomer. This was established in the seminal study by Duce et al. (1970), which explicitly stated that 'the beta-adrenoceptor blocking activity of (-)-alprenolol is 100 times greater than that of (+)-alprenolol' [1]. This quantitative relationship is corroborated by the NCATS Inxight database entry, which notes that '(R)-Alprenolol is a less active stereoisomer... Its activity against beta-adrenoreceptor is 100 times lower than the activity of (S)-alprenolol' [2].

Beta-adrenoceptor pharmacology Stereoselectivity Eutomer/distomer profiling

In Vivo Antiarrhythmic Efficacy: (R)-Alprenolol Requires Twice the Cumulative Dose of (S)-Alprenolol in a Canine Coronary Ligation Model

In unanaesthetized dogs with ventricular arrhythmias produced by left coronary artery ligation, the cumulative doses required to abolish arrhythmias were: 3.5 mg/kg for (±)-alprenolol, 7.5 mg/kg for (-)-alprenolol, and 15.5 mg/kg for (+)-alprenolol [1]. Notably, the racemate was more effective than either enantiomer alone, and the (R)-enantiomer required approximately double the dose of the (S)-enantiomer to achieve arrhythmia suppression. The authors concluded that 'suppression of these ventricular arrhythmias was apparently unrelated to antagonism of sympathetic influences,' suggesting a membrane-stabilizing or direct myocardial depressant mechanism shared by both enantiomers [1].

Cardiac arrhythmia In vivo pharmacology Myocardial infarction model

Stereoselective Serum Protein Binding: (R)-Alprenolol Free Fraction Differs from (S)-Alprenolol and Correlates with α₁-Acid Glycoprotein Concentration

Imamura et al. (2002) investigated the stereoselective protein binding of alprenolol in sera from renal disease patients versus healthy volunteers using ultrafiltration [1]. The unbound (R)/(S) ratio—F(R)/F(S)—served as an index of stereoselectivity in alprenolol serum binding. A good correlation was found between the F(R)/F(S) ratio and AGP concentration in serum. The stereoselective binding was attributed to differences in binding affinities of the (R)- and (S)-isomers of alprenolol to AGP. Importantly, stereoselective protein binding was not influenced by endogenous substances such as uremic toxins, indicating that the differential binding is an intrinsic property of the enantiomer-AGP interaction [1]. The (R)-enantiomer thus serves as a critical probe for studying how disease-induced changes in AGP levels alter the free fraction of chiral beta-blockers.

Plasma protein binding α₁-Acid glycoprotein Stereoselective pharmacokinetics Renal disease pharmacology

Atypical β-Adrenoceptor (β3) Stereoselectivity: (R)-Alprenolol Shows <10-Fold Difference from (S)-Alprenolol at Putative β3 Binding Sites

At atypical (putative β3) binding sites identified in rat brown adipose tissue and soleus muscle membranes using [¹²⁵I]-iodocyanopindolol, the (+)- and (-)-enantiomers of alprenolol displayed poor stereoselectivity of less than 10-fold [1]. This contrasts sharply with the ~100-fold stereoselectivity observed at classical β₁- and β₂-adrenoceptors. The atypical sites showed a moderate affinity for (±)-cyanopindolol (pK 7.3–7.7) and a rank order of affinity: (±)-cyanopindolol > (-)-alprenolol > (-)-propranolol = (±)-ICI 118551 >> (±)-CGP20712A [1]. The markedly reduced stereoselectivity at these sites makes the (R)-enantiomer a valuable discriminatory tool for distinguishing β3-mediated effects from classical β1/β2 responses.

Beta-3 adrenoceptor Atypical beta-adrenoceptor Brown adipose tissue Radioligand binding

5-HT1A Receptor Stereoselective Interaction: (R)- and (S)-Alprenolol Differentially Bind to Human 5-HT1A Wild-Type and Asn386Val Mutant Receptors

Kuipers et al. (1997) studied the stereoselective interaction of R- and S-enantiomers of propranolol, penbutolol, and alprenolol with human 5-HT1A wild-type and Asn386Val mutant receptors [1]. Asn386 in helix VII was identified as a chiral discriminator: both enantiomers displayed lower affinity for the mutant receptors, but the affinities of the S-enantiomers were more affected by the mutation than those of the R-enantiomers. This indicates that the R- and S-enantiomers of alprenolol engage the 5-HT1A binding pocket through distinct stereochemical interactions, with the R-enantiomer's binding being less dependent on the Asn386 residue [1].

Serotonin 5-HT1A receptor GPCR mutagenesis Chiral discrimination Aryloxypropanolamine

Lipolysis Inhibition in Adipocytes: (R)-Alprenolol Shows Atypical Low Potency and Stereoselectivity Compared to (S)-Alprenolol

Hollenga et al. (1990) demonstrated that isoprenaline- and BRL 37344-induced lipolysis in rat white adipocytes was stereoselectively antagonized by enantiomers of alprenolol, but with 'atypical low potencies and stereoselectivity' [1]. This finding aligns with the poor stereoselectivity observed at atypical β3 binding sites. Additionally, a related study by the same group found that across propranolol, alprenolol, nifenalol, and practolol, the dextrorotatory isomers were approximately equipotent in human and rat adipocyte β-adrenoceptors, whereas the levorotatory isomers were considerably more potent on human adipocytes [2]. This species-dependent stereoselectivity profile positions (R)-alprenolol as a valuable cross-species comparator for metabolic studies.

Adipocyte lipolysis Beta-3 adrenoceptor Metabolic pharmacology Species differences

High-Value Research and Analytical Application Scenarios for (R)-Alprenolol Hydrochloride Based on Quantitative Differentiation Evidence


Enantiopure Negative Control in β-Adrenoceptor Pharmacological Studies

When investigating novel β-adrenoceptor ligands or characterizing receptor subtype pharmacology, (R)-alprenolol hydrochloride serves as the definitive negative-control enantiomer. With ~100-fold lower β-adrenoceptor blocking activity than (S)-alprenolol [5], it enables researchers to distinguish genuine receptor-mediated effects from non-specific membrane actions. In isolated tissue bath experiments using guinea-pig atria and trachea, the (+)-isomer can be employed alongside the (-)-isomer to quantify the stereoselective component of any observed functional antagonism, as demonstrated in the foundational work by Buckner and Patil (1971) [4].

Chiral Analytical Reference Standard for Enantiomeric Purity Determination

(R)-Alprenolol hydrochloride (≥98% purity) is an essential reference standard for chiral chromatographic method development and validation. HPLC methods using chiral columns can separate alprenolol enantiomers within 25 minutes, enabling quantification of enantiomeric purity in pharmaceutical formulations and biological samples [5]. The compound is critical for calibrating enantioselective LC-MS/MS and GC-MS assays used in pharmacokinetic studies, where stereoselective differences in plasma and saliva concentrations have been documented following oral administration of racemic alprenolol [4].

Probe for Non-β-Adrenoceptor Mechanisms in Cardiac Electrophysiology and Arrhythmia Research

The retention of significant antiarrhythmic activity by (R)-alprenolol at 15.5 mg/kg in the canine coronary ligation model—despite its negligible β-blockade—established that alprenolol possesses myocardial depressant properties independent of β-adrenoceptor antagonism [5]. This makes (R)-alprenolol an invaluable tool for dissecting the membrane-stabilizing (Class I antiarrhythmic) component of alprenolol's cardiac effects. Researchers studying arrhythmia mechanisms or screening novel antiarrhythmic agents can use (R)-alprenolol to control for non-receptor-mediated cardiodepressant effects.

Stereoselective Protein Binding Studies in Disease-Altered Pharmacokinetics

The differential binding of (R)- and (S)-alprenolol to α₁-acid glycoprotein (AGP), quantified by the F(R)/F(S) ratio, provides a sensitive probe for studying how disease states alter plasma protein binding of chiral basic drugs [5]. In renal disease, where AGP levels are elevated, the stereoselective binding of alprenolol is significantly altered. (R)-Alprenolol hydrochloride is thus an essential reagent for in vitro equilibrium dialysis and ultrafiltration studies investigating enantiomer-specific free drug concentrations, with direct relevance to understanding altered pharmacokinetics in patient populations with elevated AGP (e.g., renal impairment, inflammatory conditions, cancer).

Quote Request

Request a Quote for Alprenolol hydrochloride, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.